2-[[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidine-4-carbonyl]amino]-3-phenylpropanoic acid
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Overview
Description
2-[[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidine-4-carbonyl]amino]-3-phenylpropanoic acid is a complex organic compound with a molecular formula of C20H28N2O5. This compound is characterized by the presence of a piperidine ring, a phenyl group, and a tert-butoxycarbonyl (Boc) protecting group. It is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidine-4-carbonyl]amino]-3-phenylpropanoic acid typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced to protect the amine functionality during subsequent reactions.
Coupling with Phenylpropanoic Acid: The protected piperidine derivative is then coupled with phenylpropanoic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-[[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidine-4-carbonyl]amino]-3-phenylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or sodium methoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
2-[[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidine-4-carbonyl]amino]-3-phenylpropanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidine-4-carbonyl]amino]-3-phenylpropanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the Boc protecting group can influence the compound’s stability and reactivity, affecting its overall mechanism of action.
Comparison with Similar Compounds
Similar Compounds
N-[[1-(N-{[(2-Methyl-2-propanyl)oxy]carbonyl}-L-phenylalanyl)-4-piperidinyl]carbonyl]-L-valine: Similar structure with a valine residue.
2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-ylidene]acetic acid: Similar piperidine and Boc protecting group.
Uniqueness
2-[[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidine-4-carbonyl]amino]-3-phenylpropanoic acid is unique due to its specific combination of functional groups and structural features. The presence of both the piperidine ring and the phenyl group, along with the Boc protecting group, provides distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C20H28N2O5 |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carbonyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C20H28N2O5/c1-20(2,3)27-19(26)22-11-9-15(10-12-22)17(23)21-16(18(24)25)13-14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3,(H,21,23)(H,24,25) |
InChI Key |
FKCVTDVCCAOPGT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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